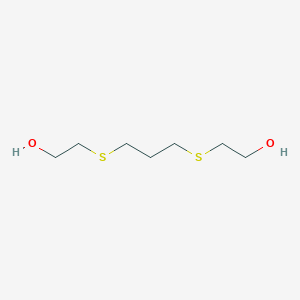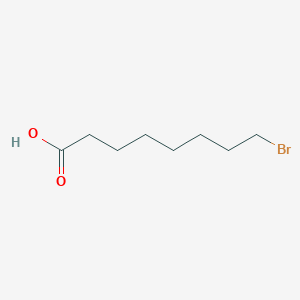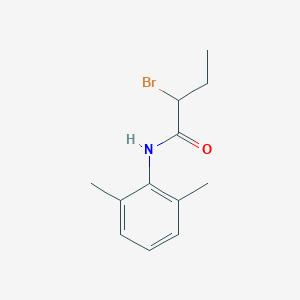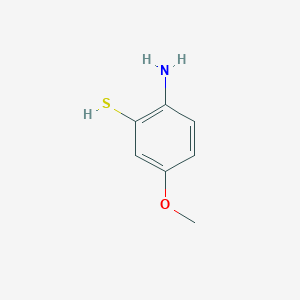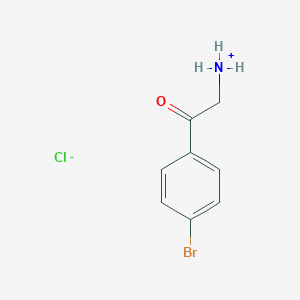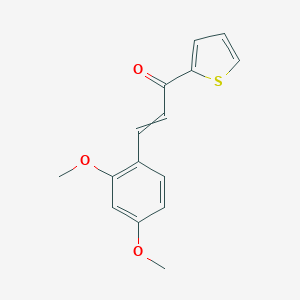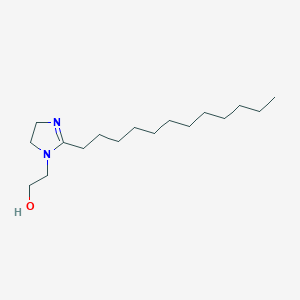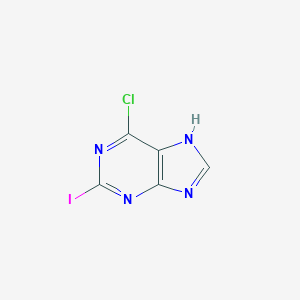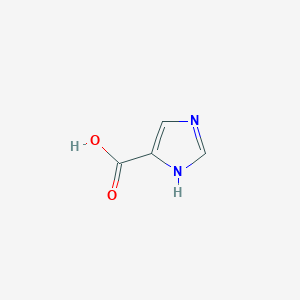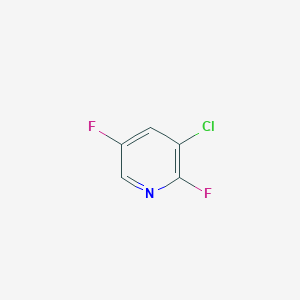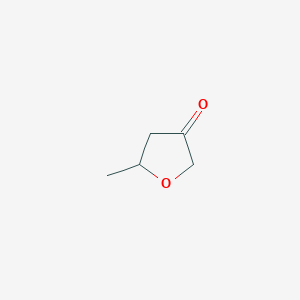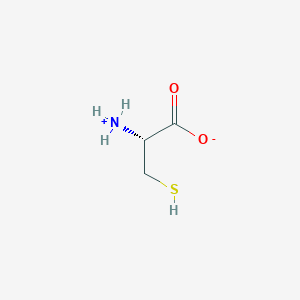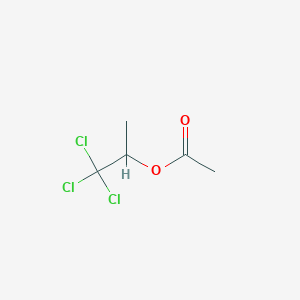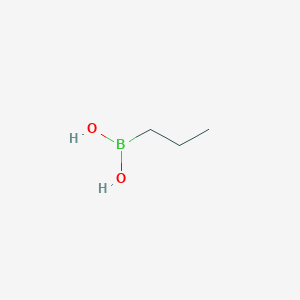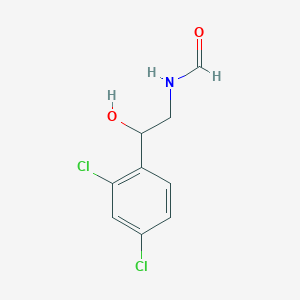
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-, also known as FDH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. FDH is a derivative of formamide, which is a colorless liquid with a faint odor that is commonly used as a solvent and a reagent in organic synthesis. FDH has a molecular formula of C9H8Cl2NO2 and a molecular weight of 233.08 g/mol.
Wirkmechanismus
The mechanism of action of Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, thereby preventing the breakdown of acetylcholine. This binding is thought to be due to the hydroxyl group on the ethylene chain of Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-, which can form hydrogen bonds with the amino acid residues in the active site of the enzyme.
Biochemische Und Physiologische Effekte
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, the induction of apoptosis in cancer cells, and the potential to improve cognitive function and memory. Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has also been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has several advantages for use in lab experiments, including its ability to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-, including the development of more efficient synthesis methods, the investigation of its potential use as an anti-tumor agent, and the exploration of its effects on cognitive function and memory. Additionally, further research is needed to fully understand the mechanism of action of Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- and its potential applications in various scientific fields.
Synthesemethoden
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The most commonly used method for synthesizing Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- is the Grignard reaction, which involves the reaction of 2,4-dichlorophenylmagnesium bromide with ethylene oxide in the presence of a catalyst such as copper iodide. The resulting intermediate is then treated with formamide to yield Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-.
Wissenschaftliche Forschungsanwendungen
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has been extensively studied for its potential applications in various scientific fields. In biochemistry, Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory. Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- has also been studied for its potential use as an anti-tumor agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
71162-52-2 |
|---|---|
Produktname |
Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- |
Molekularformel |
C9H9Cl2NO2 |
Molekulargewicht |
234.08 g/mol |
IUPAC-Name |
N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(8(11)3-6)9(14)4-12-5-13/h1-3,5,9,14H,4H2,(H,12,13) |
InChI-Schlüssel |
JMXNGGCYKYSXGH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CNC=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CNC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



